Bis(2-fluorobenzoyl) peroxide
Description
Contextualizing Peroxide Chemistry: A Foundational Perspective
Organic peroxides, characterized by the reactive -O-O- bond, are a cornerstone of modern chemistry. Their historical significance traces back to the 19th century, with early discoveries laying the groundwork for understanding their decomposition and reactivity. A key characteristic of peroxides is their ability to generate free radicals upon thermal or photochemical decomposition. wikipedia.org These highly reactive species, which possess an unpaired electron, are capable of initiating a wide array of chemical transformations, most notably polymerization reactions. wikipedia.org
The thermal decomposition of a peroxide like benzoyl peroxide, a well-studied analogue, results in the formation of radicals that can initiate the polymerization of monomers such as styrene (B11656) and methyl methacrylate (B99206). wikipedia.orgresearchgate.net The efficiency and rate of these initiation processes are influenced by the structure of the peroxide and the reaction conditions. researchgate.net The fundamental reactivity of the peroxide bond is a central theme in understanding the behavior of more complex and substituted derivatives like Bis(2-fluorobenzoyl) peroxide.
The Distinctive Role of Fluorine Substitution in Aromatic Peroxides
The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties. annualreviews.org In the context of aromatic peroxides, fluorine substitution on the benzene (B151609) ring plays a pivotal role in modifying the compound's reactivity and stability. annualreviews.org The high electronegativity of fluorine exerts a strong inductive effect, which can decrease the energy of molecular orbitals. researchgate.net This electronic influence can affect the rate of decomposition of the peroxide and the reactivity of the resulting radicals. researchgate.net
Specifically, electron-withdrawing groups, such as fluorine, tend to decrease the rate of decomposition of substituted dibenzoyl peroxides, while electron-releasing groups increase it. researchgate.net However, ortho-substituents can accelerate the decomposition rate due to a combination of steric and polarization effects. researchgate.net The presence of fluorine can also block sites on the aromatic ring that might otherwise be susceptible to metabolic attack, a strategy often employed in drug design. annualreviews.org This highlights the nuanced and powerful role that fluorine substitution plays in fine-tuning the properties of aromatic peroxides for specific applications.
Rationale for Comprehensive Research on this compound
This compound has emerged as a compound of significant interest due to its specialized applications, particularly in the realm of polymer science. It serves as an effective crosslinking agent for silicone rubbers, a process that enhances their mechanical properties and thermal stability. smolecule.comgoogle.com A key advantage of using this compound is its ability to facilitate crosslinking at lower temperatures compared to some other peroxides, and it has been found to offer a higher crosslinking rate than agents like bis(2,4-dichlorobenzoyl) peroxide. google.com
Furthermore, the use of this compound can prevent the phenomenon of "blooming," where unreacted crosslinking agent or its byproducts migrate to the surface of the silicone rubber molding. google.com The unique reactivity profile conferred by the ortho-fluorine substituent makes it a valuable tool for initiating radical polymerization processes. smolecule.com These distinct advantages provide a strong rationale for in-depth research into its properties and applications to further optimize its use in industrial processes.
Historical Trajectory and Evolution of Research in Fluorinated Benzoyl Peroxides
Research into fluorinated organic compounds has a rich history, driven by the unique properties that fluorine imparts to molecules. annualreviews.org The development of new fluorinating agents has significantly expanded the ability to synthesize novel fluorinated compounds, including fluorinated benzoyl peroxides. annualreviews.org Early research on substituted benzoyl peroxides focused on understanding how different substituents on the aromatic ring influence their decomposition rates and initiation efficiency in polymerization reactions. researchgate.net
Studies have shown that the position of the fluorine atom on the benzoyl group is critical. For instance, research on 2-fluorobenzoyl peroxide has demonstrated that its decomposition and the subsequent reactions of the resulting radicals differ from those of its 3-fluoro and 4-fluoro isomers. researchgate.net While benzoyloxy radicals are the primary initiating species for many benzoyl peroxides, the formation of fluorophenyl radicals has not been detected in polymers initiated with 2-fluorobenzoyl peroxide. researchgate.net This indicates a distinct reaction pathway influenced by the ortho-fluoro substituent. The evolution of analytical techniques, such as 19F NMR, has been instrumental in studying the end-groups of polymers and elucidating the mechanisms of initiation by these fluorinated peroxides. researchgate.netresearchgate.net
Interactive Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | (2-fluorobenzoyl) 2-fluorobenzenecarboperoxoate |
| CAS Number | 634-51-5 |
| Molecular Formula | C14H8F2O4 |
| Molecular Weight | 278.21 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2F)F |
| InChI Key | FKWNGAKHMLGDJE-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
CAS No. |
634-51-5 |
|---|---|
Molecular Formula |
C14H8F2O4 |
Molecular Weight |
278.21 g/mol |
IUPAC Name |
(2-fluorobenzoyl) 2-fluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8F2O4/c15-11-7-3-1-5-9(11)13(17)19-20-14(18)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
FKWNGAKHMLGDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2F)F |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Bis 2 Fluorobenzoyl Peroxide
Classical Synthetic Approaches to Fluorinated Benzoyl Peroxides
The most established and widely documented method for synthesizing Bis(2-fluorobenzoyl) peroxide, along with other diaryl peroxides, is the reaction of the corresponding acyl chloride with hydrogen peroxide under basic conditions. smolecule.comwikipedia.org This reaction is a nucleophilic acyl substitution.
The general reaction proceeds as follows: 2 (2-FC₆H₄COCl) + H₂O₂ + 2 NaOH → (2-FC₆H₄CO)₂O₂ + 2 NaCl + 2 H₂O
In this classical approach, 2-fluorobenzoyl chloride is treated with hydrogen peroxide. A base, typically sodium hydroxide (B78521), is added to neutralize the hydrochloric acid generated during the reaction, which prevents the acid-catalyzed decomposition of the newly formed peroxide. smolecule.com The reaction is generally performed in a two-phase system, often involving an organic solvent to dissolve the acyl chloride and an aqueous phase for the hydrogen peroxide and base.
Key features of this classical synthesis include:
Low Temperature: The reaction is conducted at reduced temperatures, commonly between 10°C and 15°C, to control the exothermic nature of the reaction and minimize the thermal decomposition of the peroxide product. google.com
Base Addition: Careful, often dropwise, addition of the base is critical to maintain the desired pH and temperature.
Isolation: The solid product is typically isolated by filtration, followed by washing with water to remove inorganic salts and any remaining base. google.comsmolecule.com
An older, though less common, variant for benzoyl peroxide synthesis involves the use of barium peroxide instead of hydrogen peroxide and a base. However, the use of hydrogen peroxide is more prevalent in modern preparations due to its availability and simpler workup.
Innovations in Catalyst Development for this compound Synthesis
While specific catalyst systems developed exclusively for this compound are not extensively reported, innovations in the broader field of peroxide synthesis offer significant potential. These advancements focus on improving reaction rates, selectivity, and operating conditions.
Phase-Transfer Catalysis (PTC): For the classical two-phase synthesis, phase-transfer catalysts can significantly enhance the reaction rate. These catalysts, typically quaternary ammonium (B1175870) salts like methyltrioctylammonium chloride (Aliquat® 336), facilitate the transfer of the peroxide anion from the aqueous phase to the organic phase, where it reacts with the acyl chloride. icm.edu.pl This can lead to higher yields, milder reaction conditions, and a reduced need for organic solvents. icm.edu.pljournal-vniispk.ru
Transition Metal Catalysis: Research into the synthesis of related peroxides has shown the efficacy of transition metal catalysts.
Cobalt and Copper Complexes: Cobalt(III) and Copper(II) salts can promote oxidative coupling reactions through radical pathways. smolecule.com For instance, Cu(II) in the presence of tert-butyl hydroperoxide (TBHP) can generate radicals that facilitate peroxide formation, avoiding the need for strong stoichiometric bases and simplifying purification. smolecule.com
Tungstate-based Systems: In other peroxide syntheses, such as epoxidation, tungstate (B81510) salts in combination with a phase-transfer catalyst have proven effective when using hydrogen peroxide. icm.edu.pl
Photocatalysis: Emerging methods include the use of visible light to initiate peroxide synthesis. For some aryl acyl peroxides, photochemical dimerization of radicals can form the peroxide bond at ambient temperatures, offering an alternative to thermal methods with comparable yields. smolecule.com
A summary of innovative catalytic systems applicable to peroxide synthesis is presented below.
| Catalyst System | Type | Potential Advantage for Synthesis | Reference |
| Quaternary Ammonium Salts | Phase-Transfer | Enhanced reaction rate in two-phase systems, milder conditions. | icm.edu.pl |
| Cobalt(III) / Copper(II) Salts | Transition Metal | Promotes oxidative coupling, may avoid strong bases. | smolecule.com |
| Visible Light / Photosensitizer | Photocatalysis | Ambient temperature reaction, alternative to thermal methods. | smolecule.com |
| Carboxylate Salts (R(f)COO-M+) | Anionic | Catalyzes reaction of perfluoroacyl anhydrides with H₂O₂. | nih.gov |
Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound
Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters. Optimization focuses on maximizing product formation while minimizing side reactions and decomposition.
A detailed patent provides a specific example of an optimized, scaled-up laboratory procedure yielding 253 g of this compound with a purity of 98.5% and a yield of 91.0%. google.com The key parameters from this and other related syntheses are crucial for optimization.
Temperature Control: Maintaining a low and stable temperature, typically between 10°C and 15°C, is paramount. google.comvulcanchem.com Exceeding this range can lead to accelerated decomposition of the peroxide product and reduced yield.
Reagent Concentration and Addition: The concentration of reactants, particularly hydrogen peroxide and sodium hydroxide, must be carefully controlled. In a documented procedure, a 60% aqueous solution of hydrogen peroxide and a 25% solution of sodium hydroxide were used. google.com The slow, dropwise addition of both the hydrogen peroxide and the 2-fluorobenzoyl chloride is essential to manage the reaction's exothermicity. google.comsmolecule.com
Stirring: Vigorous and efficient stirring is necessary to ensure proper mixing in the heterogeneous reaction mixture, promoting efficient mass transfer between the aqueous and organic components. google.com
Reaction Time: After the addition of reagents is complete, an additional stirring period (e.g., 60 minutes) at the controlled temperature ensures the reaction proceeds to completion. google.com
Purification: The purity of the final product is highly dependent on the post-reaction workup. Thorough washing of the filtered solid with water until the washings are neutral is critical to remove impurities like sodium hydroxide and sodium chloride. google.com The product is then typically dried under reduced pressure at room temperature to avoid thermal degradation. google.com
The following table summarizes the optimized reaction parameters based on reported findings.
| Parameter | Optimized Condition | Rationale | Reference |
| Temperature | 10–15°C | Minimizes product decomposition and side reactions. | google.com |
| Reactants | 2-fluorobenzoyl chloride, 60% H₂O₂, 25% NaOH | Specific concentrations for controlled reaction. | google.com |
| Addition Order | 1. NaOH solution, 2. H₂O₂, 3. 2-fluorobenzoyl chloride | Controlled introduction of reactive species. | google.com |
| Addition Rate | Slow/Dropwise | Manages exothermicity. | google.comsmolecule.com |
| Stirring | Vigorous | Ensures efficient mixing in the two-phase system. | google.com |
| Post-Reaction Time | ~60 minutes | Drives reaction to completion. | google.com |
| Purification | Filtration, water wash to neutral, vacuum drying at room temp. | Removes impurities and isolates pure, stable product. | google.com |
Scalable Synthetic Protocols and Process Intensification Considerations
Translating the synthesis of this compound from the laboratory bench to a larger, industrial scale requires robust protocols and considerations for process intensification to ensure safety, efficiency, and consistency. The synthesis described in a patent, producing over 250 g of high-purity product, serves as a basis for a scalable batch protocol. google.com
For industrial-scale production, several process intensification strategies could be applied:
Continuous Flow Synthesis: Moving from batch to continuous flow processing can offer significant advantages. Flow reactors provide superior heat and mass transfer, allowing for better temperature control of the highly exothermic reaction. acs.org This enhanced control improves safety by minimizing the risk of thermal runaway and can lead to higher yields and purity due to precise control over residence time and stoichiometry. acs.org
Automated Process Control: Implementing automated systems to monitor and control parameters such as temperature, pH, and reagent flow rates is critical for ensuring batch-to-batch consistency and operational safety on a large scale.
The formulation of the final product is also a key consideration for scalability and safety. For its application as a crosslinking agent, pure this compound is often mixed with a phlegmatizing agent, such as silicone oil or a phthalic ester, to create a safer, more stable paste (e.g., a 50% paste). google.com This step, often involving a three-roll mill, is an integral part of the scalable manufacturing process. google.com
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. dokumen.pub
Safer Solvents and Reaction Conditions: The classical synthesis may use halogenated solvents like dichloromethane. smolecule.com A key green improvement is the substitution of such solvents with more environmentally benign alternatives like ethyl acetate (B1210297) or even water, where feasible. smolecule.comdokumen.pub The development of solvent-free reaction conditions represents an ideal scenario. journal-vniispk.ru
Alternative Reagents: The use of aqueous hydrogen peroxide, while effective, can present handling and concentration challenges. Solid, stable sources of hydrogen peroxide, such as urea-hydrogen peroxide (UHP), can offer better stoichiometric control and reduce exothermic risks. smolecule.com Similarly, exploring weaker, less hazardous bases than sodium hydroxide, such as ammonium bicarbonate, has been shown to be effective in the synthesis of benzoyl peroxide and could be adapted. google.com
Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents (like NaOH) to catalytic systems is a core principle of green chemistry. As discussed, phase-transfer and transition metal catalysts can increase efficiency and reduce waste. epa.gov Electrocatalytic and photocatalytic methods, which use electricity or light, are highly desirable as they employ "massless" reagents and often operate under mild conditions. smolecule.comkent.ac.uk
Energy Efficiency: Optimizing reactions to run at ambient temperature and pressure significantly reduces the energy footprint of the process. matanginicollege.ac.in The development of highly active catalysts that enable lower reaction temperatures is a key goal.
Waste Reduction: The classical synthesis produces inorganic salts (NaCl) as a major byproduct. wikipedia.org While these are not highly toxic, minimizing waste of any kind is a green objective. Catalytic routes that improve atom economy—the efficiency with which reactant atoms are incorporated into the final product—are preferable.
Mechanistic Investigations into the Reactivity of Bis 2 Fluorobenzoyl Peroxide
Elucidation of Thermal Decomposition Pathways of Bis(2-fluorobenzoyl) peroxide
The thermal decomposition of diacyl peroxides is a widely studied class of reactions, providing a foundation for understanding the behavior of this compound. The primary pathway involves the cleavage of the O-O bond, which can proceed through either a homolytic or heterolytic mechanism, strongly influenced by the surrounding chemical environment.
The principal thermal decomposition pathway for this compound in non-polar solvents is anticipated to be the homolytic cleavage of the peroxide bond. This process generates two 2-fluorobenzoyloxy radicals. The kinetics of this unimolecular reaction are typically first-order.
Reaction Scheme: (2-FC₆H₄CO)₂O₂ → 2 (2-FC₆H₄COO•)
The 2-fluorobenzoyloxy radicals formed are intermediates that can undergo subsequent reactions, primarily decarboxylation to form 2-fluorophenyl radicals and carbon dioxide.
Reaction Scheme: 2-FC₆H₄COO• → 2-FC₆H₄• + CO₂
The relative rates of these competing reactions—homolytic cleavage and subsequent decarboxylation—are crucial in determining the final product distribution in radical reactions initiated by this compound.
Table 3.1.1: Comparative Activation Energies for the Thermal Decomposition of Substituted Dibenzoyl Peroxides (Illustrative)
| Compound | Substituent | Activation Energy (Ea) (kJ/mol) |
| Benzoyl Peroxide | H | ~125-135 |
| Bis(4-chlorobenzoyl) peroxide | 4-Cl | Data suggests minor influence |
| Bis(4-nitrobenzoyl) peroxide | 4-NO₂ | Data suggests minor influence |
| This compound | 2-F | Estimated to be in a similar range |
Note: The data for substituted peroxides are based on general findings in the literature for comparative purposes, as specific, directly comparable kinetic studies for this compound are scarce.
While homolysis is dominant in non-polar environments, heterolytic cleavage of the O-O bond in this compound can be induced in the presence of nucleophiles, electrophiles, or in polar solvents. This pathway involves the unsymmetrical cleavage of the peroxide bond, leading to the formation of ionic intermediates. For instance, in the presence of a nucleophile (Nu⁻), the reaction could proceed as follows:
Reaction Scheme: (2-FC₆H₄CO)₂O₂ + Nu⁻ → 2-FC₆H₄COONu + 2-FC₆H₄COO⁻
This type of decomposition is often faster than homolytic cleavage and leads to non-radical products. The electron-withdrawing nature of the 2-fluoro substituent may enhance the electrophilicity of the peroxide oxygens, potentially making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl peroxide. However, detailed mechanistic studies and product analyses for such reactions involving this compound are not extensively documented.
The polarity of the solvent plays a significant role in dictating the preferred decomposition pathway of diacyl peroxides. In non-polar solvents like benzene (B151609) or carbon tetrachloride, the decomposition of this compound is expected to proceed predominantly through the homolytic mechanism, yielding radical intermediates.
As the polarity of the solvent increases, the potential for heterolytic or concerted decomposition pathways can become more significant. Polar solvents can stabilize ionic transition states, thereby lowering the activation energy for heterolytic cleavage. For some diacyl peroxides, a concerted decomposition mechanism, known as the carboxy-inversion, has been proposed in polar solvents. This mechanism involves a rearrangement to form an anhydride (B1165640) and an ester. While plausible, the extent to which this compound undergoes this pathway in various solvents has not been definitively established. Studies on other peroxides have shown that the solvent can influence the product distribution, indicating a shift in the reaction mechanism. researchgate.net
Photochemically Induced Transformations of this compound
The absorption of ultraviolet (UV) light can also induce the cleavage of the O-O bond in this compound. Photochemical decomposition offers an alternative to thermal methods for generating radicals, often with greater control over the reaction initiation.
The photolysis of this compound is initiated by the absorption of a photon of appropriate energy to excite the molecule to an electronically excited state. The wavelength of the incident light is a critical parameter, as it determines which electronic transitions are accessed. Diacyl peroxides typically exhibit UV absorption in the range of 230-280 nm.
Upon excitation, the molecule can undergo rapid dissociation from the excited state. The quantum yield of dissociation, which is the fraction of absorbed photons that lead to bond cleavage, is an important characteristic of the photochemical process. For dibenzoyl peroxide, the photodecomposition is highly efficient. nih.gov It is expected that this compound would also exhibit efficient photolysis upon irradiation with UV light within its absorption band. Wavelength-dependent studies would be necessary to determine the optimal wavelength for efficient radical generation and to probe the energy dependence of the fragmentation pathways.
The primary event in the photolysis of this compound is the homolytic cleavage of the O-O bond, similar to the thermal process, to produce two 2-fluorobenzoyloxy radicals.
Reaction Scheme: (2-FC₆H₄CO)₂O₂ + hν → 2 (2-FC₆H₄COO•)
Ultrafast spectroscopic studies on dibenzoyl peroxide have shown that the fragmentation into a benzoyloxy/phenyl radical pair and carbon dioxide can occur on a sub-picosecond timescale. nih.gov This suggests a concerted or very rapid sequential bond cleavage of the O-O and the phenyl-C(carbonyl) bonds. It is highly probable that this compound follows a similar ultrafast decomposition mechanism.
The primary photoproducts are therefore expected to be the 2-fluorobenzoyloxy radical, the 2-fluorophenyl radical, and carbon dioxide. These reactive intermediates can then engage in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to unsaturated compounds. In some cases, geminate recombination of the radical pair within the solvent cage can lead to the formation of stable products, such as 2-fluorophenyl 2-fluorobenzoate (B1215865). The efficiency of these secondary reactions is influenced by the solvent viscosity and the lifetime of the radical intermediates.
Table 3.2.2: Expected Primary Intermediates and Photoproducts from the Photolysis of this compound
| Intermediate/Product | Chemical Formula | Role/Formation Pathway |
| 2-Fluorobenzoyloxy radical | 2-FC₆H₄COO• | Primary radical from O-O bond homolysis |
| 2-Fluorophenyl radical | 2-FC₆H₄• | Formed via decarboxylation of the 2-fluorobenzoyloxy radical |
| Carbon dioxide | CO₂ | Byproduct of decarboxylation |
| 2-Fluorophenyl 2-fluorobenzoate | 2-FC₆H₄COOC₆H₄F-2 | Product of in-cage radical recombination |
Radical Generation and Propagation Mechanisms Initiated by this compound
The primary pathway for radical generation from this compound is the homolytic cleavage of the weak oxygen-oxygen single bond. wikipedia.org This process can be initiated by thermal or photochemical means.
Thermal Initiation: Upon heating, the O-O bond in this compound undergoes homolysis to generate two 2-fluorobenzoyloxy radicals (2-F-C₆H₄COO•). wikipedia.org This initiation step is fundamental to the use of diaroyl peroxides as initiators in free-radical polymerization and other radical-mediated reactions. suzehg.comtcichemicals.com
Step 1: Homolytic Cleavage (2-F-C₆H₄COO)₂ → 2 (2-F-C₆H₄COO•)
The resulting 2-fluorobenzoyloxy radicals are reactive species that can participate in subsequent reactions. One common pathway is the decarboxylation to form 2-fluorophenyl radicals (2-F-C₆H₄•) and carbon dioxide. wikipedia.org
Step 2: Decarboxylation 2-F-C₆H₄COO• → 2-F-C₆H₄• + CO₂
The relative importance of the benzoyloxy and phenyl radicals in subsequent propagation steps depends on factors such as temperature, pressure, and the nature of the substrate. researchgate.net
Propagation Mechanisms: Once generated, these radicals can initiate a variety of chemical transformations. In the context of polymerization, for instance, the radical species adds to a monomer unit, creating a new radical that can then propagate the polymer chain.
Example: Polymerization Initiation 2-F-C₆H₄• + M (monomer) → 2-F-C₆H₄-M•
Electron Transfer Processes Involving this compound
Beyond homolytic cleavage, diaroyl peroxides can also engage in electron transfer (ET) processes. These reactions are often initiated by the interaction of the peroxide with electron donors or acceptors. The electrophilic nature of the peroxide bond makes it susceptible to attack by electron-rich species.
Research on benzoyl peroxide derivatives has shown that they can undergo single electron transfer (SET) reactions with certain substrates. For example, the combination of a frustrated Lewis pair (FLP) with benzoyl peroxide derivatives leads to the homolytic cleavage of the peroxide bond through an SET mechanism. rsc.org It is plausible that this compound would undergo a similar reaction, where the FLP donates an electron to the peroxide, facilitating the O-O bond scission.
The kinetics of reactions involving electron transfer can be influenced by the oxidation potential of the donor and the reduction potential of the peroxide. dtic.mil The presence of the electron-withdrawing fluorine atom in the ortho position of this compound is expected to increase its electron-accepting ability, potentially enhancing its reactivity in ET processes compared to unsubstituted benzoyl peroxide. Studies on the oxidation of cobalt(II) complexes by benzoyl peroxide have also been interpreted through an electron transfer mechanism, highlighting the peroxy linkage's capacity to act as an electron acceptor. ekb.eg
Kinetic and Thermodynamic Analysis of this compound Reactivity Profiles
The thermal decomposition of diaroyl peroxides generally follows first-order kinetics. The rate of decomposition is highly dependent on temperature, and the stability of the peroxide is often characterized by its activation energy (Ea) for decomposition.
For the related compound, bis(2,4-dichlorobenzoyl) peroxide, kinetic parameters for its thermal decomposition have been determined using differential scanning calorimetry (DSC). researchgate.net
| Parameter | Value |
|---|---|
| Exothermic Onset Temperature | 98°C |
| Activation Energy (Ea) | 232 - 236 kJ·mol⁻¹ |
It is anticipated that the kinetic and thermodynamic profile of this compound would be influenced by the ortho-fluoro substituent. The strong electron-withdrawing nature of fluorine would likely destabilize the peroxide bond, leading to a lower activation energy for homolytic cleavage compared to unsubstituted benzoyl peroxide. However, potential steric effects from the ortho substituent could also play a role in the decomposition kinetics. A detailed experimental study would be necessary to precisely determine these parameters for this compound.
Applications of Bis 2 Fluorobenzoyl Peroxide in Advanced Organic Transformations
Bis(2-fluorobenzoyl) peroxide as a Radical Initiator in Polymer Science
In polymer chemistry, radical initiators are essential for commencing the chain-growth process of polymerization. wikipedia.org this compound functions as a radical initiator, where its thermal decomposition provides the initial free radicals necessary to convert monomer units into a polymer chain. smolecule.com Upon heating, it generates 2-fluorobenzoyloxy radicals, which can then initiate polymerization by adding to a monomer molecule. smolecule.comwikipedia.org This compound is noted for its utility in crosslinking silicone rubbers, where it can improve mechanical properties and thermal stability. smolecule.com The use of fluorinated peroxides is particularly significant as they can introduce fluoroalkyl segments into polymer end-chains, which can enhance the thermal stability of the resulting polymer. rsc.org
Kinetic Studies of this compound Initiated Radical Polymerization
While specific, detailed kinetic studies quantifying the rate constants and activation energy for the decomposition of this compound are not extensively documented in the reviewed literature, the kinetic behavior can be inferred from studies on analogous substituted dibenzoyl peroxides. The rate of decomposition of a diaroyl peroxide, which dictates its efficiency as an initiator, is highly sensitive to the nature and position of substituents on the aromatic ring. msu.eduniscpr.res.in
Research on a range of substituted benzoyl peroxides reveals distinct trends msu.eduresearchgate.net:
Electron-withdrawing groups , such as fluorine, generally decrease the rate of thermal decomposition compared to unsubstituted benzoyl peroxide. This effect is due to the stabilization of the peroxide's ground state.
Electron-donating groups tend to increase the rate of decomposition.
Ortho-substituents , regardless of their electronic nature, often cause a significant acceleration in the decomposition rate. This is attributed to steric hindrance, which weakens the O-O bond and destabilizes the peroxide ground state, thus lowering the activation energy for homolysis.
Given that this compound has an electron-withdrawing fluorine atom in the ortho position, its decomposition kinetics are governed by a combination of these electronic and steric effects. The ortho-positioning is expected to produce a notable rate acceleration. researchgate.net One study on the polymerization of styrene (B11656) and methyl methacrylate (B99206) using 2-fluorobenzoyl peroxide confirmed that it acts as an effective initiator. researchgate.net However, a notable finding was the absence of fluorophenyl end-groups in the resulting polymers, indicating that the 2-fluorobenzoyloxy radical initiates polymerization directly without significant prior decarboxylation to the 2-fluorophenyl radical. researchgate.net
Table 1: Qualitative Effects of Aromatic Substituents on the Decomposition Rate of Dibenzoyl Peroxide Initiators
| Substituent Type | Position | General Effect on Decomposition Rate | Rationale |
|---|---|---|---|
| Electron-Withdrawing (e.g., -F, -Cl, -NO₂) | Meta, Para | Decrease | Stabilization of the peroxide ground state. niscpr.res.in |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Meta, Para | Increase | Destabilization of the peroxide ground state. msu.edu |
This table is a generalized summary based on established principles for substituted diaroyl peroxides.
Controlled Radical Polymerization Strategies Employing this compound
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses techniques that allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. While specific applications of this compound in major CRP methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) are not documented, its role can be conceptualized within certain CRP frameworks.
For instance, in Nitroxide-Mediated Polymerization (NMP), a conventional radical initiator like benzoyl peroxide is often used in conjunction with a stable nitroxide radical (e.g., TEMPO) to control the polymerization. The initiator decomposes to produce radicals that begin polymer chain growth, while the nitroxide reversibly traps the growing polymer chains, establishing an active-dormant equilibrium that controls the polymerization process.
Theoretically, this compound could function as the conventional initiator in such a bicomponent NMP system. Its decomposition would supply the initial 2-fluorobenzoyloxy radicals to start polymerization, with the nitroxide serving as the controlling agent. The decomposition rate and initiator efficiency would be critical parameters in optimizing such a system.
Synthesis of Fluorine-Containing Polymers via this compound Initiation
The use of this compound as an initiator provides a direct method for incorporating fluorine into a polymer's structure. When this peroxide initiates polymerization, the 2-fluorobenzoyloxy fragment becomes an end-group on the polymer chain. researchgate.netacs.org This is a valuable technique for synthesizing polymers with fluorinated end-groups, which can modify the surface properties, thermal stability, and chemical resistance of the final material without altering the main polymer backbone. rsc.org
For example, the polymerization of a non-fluorinated monomer like styrene or methyl methacrylate with this compound would yield polystyrene or poly(methyl methacrylate) with 2-fluorobenzoate (B1215865) termini. researchgate.net
Table 2: Examples of Fluorine-Containing Polymers and Common Monomers
| Polymer Name | Common Monomer(s) | Potential Application Areas |
|---|---|---|
| Poly(vinylidene fluoride) (PVDF) | Vinylidene Fluoride (B91410) (VDF) | Membranes, battery components, coatings. academie-sciences.fr |
| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene (TFE) | Non-stick coatings, seals, electrical insulation. rsc.org |
| VDF-HFP Copolymers | Vinylidene Fluoride (VDF), Hexafluoropropylene (HFP) | High-performance elastomers. google.com |
Selective Fluorination Reactions Mediated by this compound
It is critical to distinguish the role of this compound as a radical initiator from that of a fluorinating agent . A fluorinating agent is a reagent that directly transfers a fluorine atom to a substrate. This compound does not function as a direct fluorinating agent, as the fluorine atoms are strongly bound to the aromatic ring and are not transferred in reactions. Instead, its role is to generate carbon-centered radicals which can then participate in various reaction pathways. smolecule.comsemanticscholar.org
Electrophilic Fluorination Mechanisms
Electrophilic fluorination is a fundamental process in organofluorine chemistry where an electrophilic fluorine species ("F⁺" equivalent) is transferred to a nucleophilic substrate, such as an enolate, silyl (B83357) enol ether, or an electron-rich aromatic ring. rsc.org This class of reactions relies on specialized reagents that possess a polarized bond where fluorine is the positive pole, typically an N-F bond.
Common electrophilic fluorinating agents include:
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
N-Fluorobenzenesulfonimide (NFSI)
These reagents operate via mechanisms involving either a direct Sₙ2-type attack of the nucleophile on the fluorine atom or a single-electron transfer (SET) pathway. rsc.org this compound does not possess the required chemical structure to act as an electrophilic fluorine source and does not participate in these mechanisms.
Radical Fluorination Pathways
Radical fluorination pathways typically involve the generation of a carbon-centered radical which then abstracts a fluorine atom from a suitable fluorine donor. While this compound is not a fluorine donor, it can play a crucial mediating role by initiating the radical cascade.
A plausible, though not explicitly documented, mechanism for a fluorination reaction mediated by this compound would involve a multi-component system:
Initiation: Thermal decomposition of this compound generates 2-fluorobenzoyloxy radicals. (2-FC₆H₄COO)₂ → 2 (2-FC₆H₄COO•)
Radical Generation: The initiator-derived radical abstracts a hydrogen atom from a substrate (R-H), generating a substrate radical (R•). 2-FC₆H₄COO• + R-H → 2-FC₆H₄COOH + R•
Fluorine Transfer: The substrate radical (R•) reacts with a separate fluorinating agent, often one capable of fluorine atom transfer like Selectfluor®, to yield the final fluorinated product (R-F).
In this hypothetical pathway, the peroxide initiates the radical process that ultimately leads to fluorination. Its function is to create the substrate radical, which is the key intermediate for the fluorination step. This demonstrates how the compound can "mediate" a radical fluorination pathway without being the source of the fluorine atom itself.
Regioselectivity and Stereoselectivity in this compound Mediated Fluorinations
Currently, there is a lack of specific studies in the accessible literature that detail the use of this compound as a direct fluorinating agent or that analyze its influence on the regioselectivity and stereoselectivity of fluorination reactions. Fluorination reactions are often mediated by specialized reagents like Selectfluor or transition metal catalysts. ncl.ac.uk However, the decomposition of this compound generates 2-fluorobenzoyloxy radicals, which could theoretically participate in or influence fluorination processes, although this is not a commonly reported application. smolecule.com
In the broader context of fluorination, achieving high levels of regioselectivity and stereoselectivity is a significant challenge. The choice of fluorine source, catalyst, and substrate all play crucial roles in determining the outcome of the reaction. nih.govnih.gov For instance, the ring-opening of aziridines with a fluoride source can lead to the formation of β-fluoroamines, with the regioselectivity being dependent on the substitution pattern of the aziridine. nih.gov Similarly, various catalytic systems have been developed for the stereoselective fluorination of carbonyl compounds and alkenes. organic-chemistry.orgsioc.ac.cn While no direct data exists for this compound, the principles governing these reactions would likely apply if it were to be used in a fluorination context.
Oxidative Transformations Catalyzed or Promoted by this compound
This compound is recognized as an oxidizing agent, a property it shares with other organic peroxides. smolecule.com These compounds can participate in a variety of oxidative transformations.
Epoxidation of Olefins
The epoxidation of olefins is a fundamental transformation in organic synthesis, and various peroxide-based reagents are employed for this purpose. While hydrogen peroxide is a common oxidant, often used in conjunction with catalysts, organic peroxides can also be effective. organic-chemistry.orgcsic.es There is a lack of specific research demonstrating the use of this compound for the epoxidation of olefins. However, related systems, such as those using peroxy-acids generated in situ from carboxylic acids and hydrogen peroxide, are well-established for this transformation. organic-chemistry.org The reactivity of this compound in this context remains an area for potential investigation.
Baeyer-Villiger Oxidations
The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters or lactones using peroxyacids or peroxides. wikipedia.orgambeed.com Common reagents for this transformation include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comnih.gov Although this compound is a potential oxidant, its application in Baeyer-Villiger oxidations has not been specifically reported in the available literature. The reaction's outcome, particularly its regioselectivity, is highly dependent on the migratory aptitude of the substituents on the ketone. wikipedia.org
Table 1: Migratory Aptitude of Substituents in Baeyer-Villiger Oxidation
| Migrating Group |
| Tertiary alkyl |
| Secondary alkyl |
| Aryl |
| Primary alkyl |
| Methyl |
This table illustrates the general trend of substituent migration in Baeyer-Villiger oxidations and is not based on data from reactions with this compound.
Oxidation of Sulfides and Amines
Utility of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their efficiency and atom economy. While a wide variety of catalysts and reagents are employed in MCRs, there is no specific mention in the surveyed literature of this compound being used in this capacity. The primary role of this compound as a radical initiator could potentially be harnessed in radical-mediated MCRs, but this remains a hypothetical application without direct supporting research. smolecule.com
Immobilized this compound Systems for Continuous Flow Synthesis
Continuous flow synthesis has emerged as a valuable technology for the safe and efficient production of chemicals. A key aspect of many flow chemistry systems is the use of immobilized reagents or catalysts, which can be easily separated from the product stream and reused. nih.govspringernature.com While the immobilization of enzymes and other catalysts for flow applications is a well-developed field, there is no information available on the immobilization of this compound. Such a system could potentially offer advantages in terms of safety and handling, given the inherent instability of peroxides. noaa.gov However, the development and application of an immobilized this compound system for continuous flow synthesis is yet to be reported.
Advanced Spectroscopic and Structural Characterization of Bis 2 Fluorobenzoyl Peroxide
High-Resolution Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions
The key vibrational modes for Bis(2-fluorobenzoyl) peroxide include the carbonyl (C=O) stretching, the peroxide (O-O) stretching, carbon-fluorine (C-F) stretching, and various vibrations of the benzene (B151609) rings. The C=O stretching vibrations are typically strong in the infrared spectrum and appear at high frequencies. For diacyl peroxides, this band is often split into two distinct peaks due to the symmetric and asymmetric stretching of the two carbonyl groups, indicative of electronic coupling across the peroxide bridge. The positions of these bands are sensitive to the electronic effects of the substituent on the phenyl ring. The electron-withdrawing fluorine atom at the ortho position is expected to shift the C=O stretching frequencies to higher wavenumbers compared to unsubstituted benzoyl peroxide.
The peroxide O-O stretch is characteristically weak in the IR spectrum but often produces a more intense and readily identifiable signal in the Raman spectrum due to the symmetric nature of the bond. researchgate.net Studies on substituted benzoyl peroxides have shown that the ν(O-O) frequency varies with the nature of the substituent; electron-withdrawing groups tend to increase the frequency. researchgate.net For this compound, this band is predicted to be in the 850-900 cm⁻¹ range. researchgate.net
The C-F bond provides a strong, characteristic absorption in the mid-frequency region of the IR spectrum, typically between 1250 and 1000 cm⁻¹. The aromatic C-H and C=C stretching and bending vibrations will also be present, providing a fingerprint of the substituted benzene rings. Analysis of these spectral regions can elucidate details of intermolecular interactions, such as C-H···O hydrogen bonding in the solid state, which can influence crystal packing and molecular conformation.
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium | Characteristic of the benzene rings. |
| Asymmetric C=O Stretch | 1810 - 1785 | Strong | Weak | Higher frequency due to ortho-fluoro substituent. |
| Symmetric C=O Stretch | 1780 - 1760 | Strong | Medium | Lower frequency component of the carbonyl doublet. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong | Multiple bands are expected. |
| C-F Stretch | 1250 - 1100 | Strong | Weak | Characteristic strong absorption for aryl fluorides. |
| O-O Stretch | 900 - 850 | Very Weak | Strong | Diagnostic peak in the Raman spectrum. researchgate.net |
Multi-Nuclear NMR Spectroscopy (e.g., ¹⁹F, ¹³C, ¹H) for Solution-State Structural Elucidation and Dynamic Processes
Multi-nuclear NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. The presence of ¹⁹F, ¹³C, and ¹H nuclei allows for a comprehensive analysis.
¹⁹F NMR: The ¹⁹F nucleus is highly sensitive (100% natural abundance, high gyromagnetic ratio), making ¹⁹F NMR a primary technique for characterizing this molecule. icpms.cz A single resonance is expected in the ¹⁹F spectrum, as the two fluorine atoms are chemically equivalent due to the molecule's symmetry. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring, influenced by the ortho-carbonyl group. This signal will appear as a complex multiplet due to couplings with the aromatic protons (³JHF, ⁴JHF, and ⁵JHF). icpms.cz
¹H NMR: The ¹H NMR spectrum will be characterized by complex signals in the aromatic region (typically δ 7.0-8.2 ppm). Due to the ortho-fluorine substituent, the four protons on each benzene ring are chemically non-equivalent. This will result in a complex pattern of overlapping multiplets arising from proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings.
¹³C NMR: The ¹³C NMR spectrum will provide key structural information. The carbonyl carbon (C=O) is expected to resonate significantly downfield (δ 160-165 ppm). The carbon directly bonded to the fluorine atom (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which are invaluable for definitive signal assignment. The symmetry of the molecule means that only seven distinct carbon signals are expected: one for the carbonyl group and six for the aromatic carbons.
Table 2: Predicted NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| ¹⁹F | -110 to -130 | Multiplet | JHF couplings with aromatic protons. |
| ¹H (Aromatic) | 7.0 - 8.2 | Complex Multiplets | ³JHH ≈ 7-9, ⁴JHH ≈ 1-3, ³JHF ≈ 6-10, ⁴JHF ≈ 3-6 |
| ¹³C (C=O) | 160 - 165 | Triplet or Doublet of doublets | Small coupling to fluorine (³JCF ≈ 2-5 Hz). |
| ¹³C (C-F) | 160 - 165 (after C-F splitting) | Doublet | ¹JCF ≈ 240-260 |
Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Pathway Intermediates
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI) combined with tandem MS (MS/MS), is crucial for characterizing thermally labile molecules like diacyl peroxides. nih.govwiley.com Electron Ionization (EI) would likely cause extensive fragmentation and may not show a molecular ion.
The primary and most facile fragmentation pathway for diacyl peroxides under CID conditions is the homolytic cleavage of the weak O-O bond. nih.govwiley.com For this compound (MW = 278.21 g/mol ), this cleavage would lead to the formation of two 2-fluorobenzoyloxy radicals. In the mass spectrometer, this can be observed as a fragment corresponding to the 2-fluorobenzoyl cation [2-FC₆H₄CO]⁺ at m/z 123. This ion arises from the 2-fluorobenzoyloxy radical cation by the loss of CO₂.
A key fragmentation pathway for the molecular ion adduct [M+NH₄]⁺ (m/z 296.2) would involve the homolytic cleavage of the peroxide bond to yield a radical cation. wiley.com Subsequent loss of carbon dioxide from the benzoyloxy radical portion is a common step. Further fragmentation would involve the 2-fluorophenyl cation (m/z 95) resulting from the loss of a carbonyl group from the 2-fluorobenzoyl cation.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Ion Formula | Proposed Structure/Origin |
|---|---|---|
| 278 | [C₁₄H₈F₂O₄]⁺˙ | Molecular Ion (M⁺˙) (likely low abundance or absent in EI) |
| 139 | [C₇H₄FO₂]⁺ | 2-Fluorobenzoyloxy cation (from cleavage of O-O bond) |
| 123 | [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation (from loss of O from m/z 139 or CO₂ from a radical intermediate) |
| 95 | [C₆H₄F]⁺ | 2-Fluorophenyl cation (from loss of CO from m/z 123) |
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. hmdb.camums.ac.ir While a specific crystal structure for this compound has not been reported in the searched literature, the structure can be predicted based on extensive studies of benzoyl peroxide and other diacyl peroxides. royalsocietypublishing.orgtandfonline.comresearchgate.net
Table 4: Predicted Solid-State Molecular Geometry Parameters for this compound
| Parameter | Expected Value | Notes |
|---|---|---|
| C-O-O-C Dihedral Angle | 90 - 120° | Key conformational feature to minimize lone-pair repulsion. |
| O-O Bond Length | 1.45 - 1.49 Å | Typical for a peroxide single bond. |
| C-O Bond Length | 1.38 - 1.42 Å | Single bond between carbonyl carbon and peroxide oxygen. |
| C=O Bond Length | 1.18 - 1.22 Å | Typical for a carbonyl double bond. |
| C-F Bond Length | 1.33 - 1.37 Å | Typical for an aryl fluoride (B91410). |
| O-O-C Bond Angle | 105 - 110° |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in situ
This compound is designed to function as a radical initiator upon thermal or photochemical decomposition. smolecule.com Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct technique for the detection and characterization of the transient paramagnetic species generated. researchgate.net
Upon homolysis of the O-O bond, two 2-fluorobenzoyloxy radicals (2-FC₆H₄COO•) are formed. This is the primary radical. The 2-fluorobenzoyloxy radical is expected to be short-lived and can undergo rapid decarboxylation to form a more stable 2-fluorophenyl radical (2-FC₆H₄•) and carbon dioxide. nih.gov
EPR, often in conjunction with spin trapping techniques, can be used to identify these radicals. nih.gov The direct detection of these radicals would be challenging due to their low steady-state concentrations and short lifetimes, but time-resolved EPR could potentially observe them. acs.org The EPR spectrum of the 2-fluorobenzoyloxy radical would be characterized by its g-value and hyperfine couplings to the ¹⁹F nucleus and the aromatic protons. The subsequent 2-fluorophenyl radical would exhibit a different EPR spectrum, with a larger hyperfine coupling to the ortho-fluorine nucleus. The hyperfine coupling to the ¹⁹F nucleus serves as a diagnostic marker for identifying these fluorinated radical intermediates.
Table 5: Predicted EPR Spectroscopic Parameters for Radicals Derived from this compound
| Radical Species | Proposed Structure | Expected g-value | Key Hyperfine Coupling Constants (a) |
|---|---|---|---|
| 2-Fluorobenzoyloxy Radical | 2-FC₆H₄COO• | ~2.012 - 2.015 | Small couplings to ¹⁹F and protons. |
Computational and Theoretical Investigations of Bis 2 Fluorobenzoyl Peroxide
Quantum Chemical Calculations of Electronic Structure and Bonding in Bis(2-fluorobenzoyl) peroxide
Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonds within a molecule. For this compound, these calculations can elucidate the influence of the ortho-fluoro substituents on the peroxide and carbonyl moieties.
The electronic structure of diacyl peroxides is characterized by a weak O-O bond, which is susceptible to homolytic cleavage. The presence of electronegative fluorine atoms on the benzoyl groups is expected to significantly modulate the electronic properties. Through methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to determine key geometric parameters and electronic descriptors.
Table 1: Calculated Geometric and Electronic Parameters for this compound
| Parameter | Calculated Value (Illustrative) | Description |
| O-O Bond Length | 1.45 Å | The length of the peroxide bond, indicative of its strength. |
| C=O Bond Length | 1.20 Å | The length of the carbonyl double bond. |
| C-O Bond Length | 1.38 Å | The length of the single bond between the carbonyl carbon and the peroxide oxygen. |
| Dihedral Angle (C-O-O-C) | ~120° | The dihedral angle of the peroxide group, indicating a non-planar conformation. |
| Mulliken Charge on Peroxide Oxygen | -0.45 e | The partial charge on the oxygen atoms of the peroxide linkage, indicating their electrophilicity. |
| HOMO-LUMO Gap | 4.5 eV | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, related to chemical reactivity. |
Note: The values in this table are illustrative and represent typical outcomes from DFT calculations on similar molecules, in the absence of specific published data for this compound.
Natural Bond Orbital (NBO) analysis can further reveal the nature of the bonding interactions. For instance, it can quantify the delocalization of lone pair electrons from the oxygen atoms into antibonding orbitals, which contributes to the weakness of the O-O bond. The fluorine atoms, through their inductive effect, are expected to withdraw electron density from the aromatic ring and the carbonyl groups, which in turn can influence the stability and reactivity of the peroxide.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT is a widely used computational method to explore reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. compphys.cn The primary reaction of interest for this compound is its thermal decomposition, which generates reactive radicals.
The decomposition can proceed through several pathways, with the initial step typically being the homolytic cleavage of the O-O bond to form two 2-fluorobenzoyloxy radicals. nih.gov These radicals can then undergo further reactions, such as decarboxylation to produce 2-fluorophenyl radicals and carbon dioxide.
DFT calculations can be employed to determine the activation energies for these elementary steps, providing a quantitative measure of the reaction rates. The influence of the ortho-fluoro substituent on the stability of the resulting radicals and the transition state geometries can be systematically studied. Computational studies on similar peroxides have shown that electron-withdrawing groups can enhance the rate of decomposition by stabilizing the resulting radical species. researchgate.net
Table 2: Calculated Activation Energies for the Decomposition of this compound (Illustrative)
| Reaction Step | Description | Activation Energy (kcal/mol) |
| O-O Homolysis | Initial cleavage of the peroxide bond to form two 2-fluorobenzoyloxy radicals. | 28-32 |
| Decarboxylation | Loss of CO2 from the 2-fluorobenzoyloxy radical to form a 2-fluorophenyl radical. | 5-8 |
Note: These activation energy ranges are illustrative and based on DFT studies of analogous benzoyl peroxides. researchgate.net The actual values for this compound would require specific calculations.
By locating the transition state structures, key geometric features that govern the reaction can be identified. For the O-O bond cleavage, the transition state would be characterized by an elongated O-O bond. For the decarboxylation step, the transition state would show a partially broken C-C bond and a newly forming C-O bond in the departing CO2 molecule.
Molecular Dynamics Simulations of this compound in Various Solvent Environments
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in different environments, such as in various solvents. mdpi.com The conformation and reactivity of this compound can be significantly influenced by its interactions with surrounding solvent molecules.
MD simulations can be used to investigate:
Solvation Structure: How solvent molecules arrange themselves around the solute, and whether specific interactions like hydrogen bonding (in protic solvents) occur.
Conformational Dynamics: The flexibility of the molecule and the timescales of conformational changes in solution.
For example, in a non-polar solvent like hexane, the interactions would be dominated by van der Waals forces. In a more polar solvent like acetonitrile, dipole-dipole interactions would play a more significant role. MD simulations can track the trajectory of the molecule over time, providing a detailed picture of its behavior at the atomic level. pwr.edu.pl
Table 3: Illustrative Solvation Properties of this compound from MD Simulations
| Solvent | Average Solvation Free Energy (kcal/mol) | Key Interactions |
| Water | -8.5 | Hydrogen bonding with carbonyl oxygens. |
| Acetonitrile | -6.2 | Dipole-dipole interactions. |
| Hexane | -3.1 | van der Waals interactions. |
Note: The values are for illustrative purposes to demonstrate the type of data obtainable from MD simulations.
Conformational Analysis and Energy Landscape Mapping
This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The most significant conformational degree of freedom is the dihedral angle of the peroxide group (C-O-O-C). Additionally, rotation around the C-C bonds connecting the carbonyl groups to the phenyl rings can lead to different conformers.
Computational methods can be used to map the potential energy surface as a function of these dihedral angles, identifying the low-energy conformers and the energy barriers between them. acs.org This information is crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule's shape influences its reactivity. Studies on other diacyl peroxides have shown that the most stable conformation is typically a skewed, non-planar structure. researchgate.net
A potential energy surface scan along the C-O-O-C dihedral angle would likely reveal two enantiomeric global minima with a skewed conformation, and higher energy local minima or transition states for the cis and trans planar conformations. The ortho-fluoro substituents may introduce additional steric hindrance, influencing the preferred conformations and the rotational barriers.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. researchgate.net For this compound, methods like DFT can be used to calculate its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. rasayanjournal.co.in The characteristic vibrational modes, such as the C=O stretching, O-O stretching, and C-F stretching, can be assigned to specific peaks in the experimental spectra. The calculated frequencies are often scaled to better match experimental values. acs.org
NMR Spectroscopy: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nsf.gov These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for structure elucidation.
Table 4: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative)
| Spectroscopic Feature | Predicted Value | Description |
| C=O Stretch (IR) | 1780-1810 cm⁻¹ | Symmetric and asymmetric stretching of the carbonyl groups. |
| O-O Stretch (Raman) | 850-900 cm⁻¹ | Stretching of the peroxide bond. |
| ¹⁹F NMR Chemical Shift | -110 to -120 ppm | Chemical shift of the fluorine nucleus relative to a standard. |
| ¹³C NMR (Carbonyl) | 160-165 ppm | Chemical shift of the carbonyl carbon. |
Note: These are illustrative values based on calculations for similar fluorinated aromatic compounds.
Computational Design of Novel Derivatives with Tailored Reactivity
The insights gained from computational studies can be leveraged to design novel derivatives of this compound with specific, tailored properties. For example, by systematically changing the substituents on the aromatic rings, it is possible to fine-tune the reactivity of the peroxide. researchgate.net
Computational screening can be used to predict how different electron-donating or electron-withdrawing groups at various positions on the phenyl rings would affect:
The O-O bond strength and decomposition temperature.
The rate of radical generation for use as a polymerization initiator. researchgate.netmdpi.com
The stability and subsequent reactions of the generated radicals.
This in silico design approach can significantly accelerate the discovery of new molecules with desired functionalities, reducing the need for extensive and time-consuming experimental synthesis and testing. compphys.cn For instance, introducing stronger electron-withdrawing groups might lead to a peroxide that decomposes at a lower temperature, which could be advantageous for certain polymerization processes.
Environmental Fate and Degradation Pathways of Bis 2 Fluorobenzoyl Peroxide
Photodegradation Kinetics and Products in Aqueous and Atmospheric Systems
Photodegradation is anticipated to be a significant pathway for the breakdown of bis(2-fluorobenzoyl) peroxide in both aquatic and atmospheric environments. The peroxide bond (O-O) is relatively weak and susceptible to cleavage upon absorption of ultraviolet (UV) radiation, leading to the formation of free radicals. wikipedia.orgrsc.org This initial homolytic cleavage would produce two 2-fluorobenzoyloxy radicals.
These highly reactive radicals can then undergo further reactions, including decarboxylation to form 2-fluorophenyl radicals and carbon dioxide. The 2-fluorophenyl radicals can subsequently abstract hydrogen atoms from other molecules to form fluorobenzene (B45895) or react with oxygen to form other oxygenated products. In aqueous systems, reactions with water and other dissolved species are also possible.
Table 1: Estimated Photodegradation Parameters for this compound
| Parameter | Estimated Value/Products | Basis for Estimation |
|---|---|---|
| Primary Photodegradation Reaction | Homolytic cleavage of the O-O bond | General reactivity of diacyl peroxides wikipedia.orgrsc.org |
| Primary Photoproducts | 2-Fluorobenzoyloxy radicals | Cleavage of the parent molecule |
| Secondary Photoproducts | 2-Fluorobenzoic acid, Fluorobenzene, Carbon Dioxide | Subsequent reactions of the primary radicals |
| Estimated Photolytic Half-life | Hours to days in surface waters | Analogy with benzoyl peroxide eaht.org |
Note: The data in this table are estimated based on the behavior of structurally similar compounds and general chemical principles, as direct experimental data for this compound is not available.
Biodegradation Studies: Microorganism-Mediated Decomposition of this compound
The biodegradation of this compound is expected to be influenced by the presence of the fluorine substituents on the aromatic rings. While the peroxide linkage can be a target for microbial enzymatic attack, the carbon-fluorine bond is known for its high strength and resistance to cleavage, which can impede complete mineralization. nih.govresearchgate.net
Microorganisms capable of degrading aromatic compounds may initiate the breakdown of this compound. The initial step would likely involve the hydrolysis of the peroxide bond by microbial hydrolases, yielding 2-fluorobenzoic acid. The subsequent degradation of 2-fluorobenzoic acid would then depend on the metabolic capabilities of the microbial community.
Studies on the anaerobic degradation of fluorobenzoates have shown that some microbial consortia can defluorinate and mineralize these compounds, although often at slow rates. nih.govresearchwithrutgers.com Aerobic degradation pathways for fluorinated aromatics are also known. nih.gov Therefore, it is plausible that under favorable conditions, microbial communities could adapt to utilize this compound and its degradation products as a carbon source.
Table 2: Potential Biodegradation Pathways and Products of this compound
| Degradation Step | Potential Enzymes Involved | Potential Products | Factors Influencing Rate |
|---|---|---|---|
| Initial Hydrolysis | Hydrolases, Peroxidases | 2-Fluorobenzoic acid | Microbial community composition, oxygen availability |
| Aromatic Ring Cleavage | Dioxygenases (aerobic), Reductases (anaerobic) | Catechol derivatives, other ring-fission products | Presence of specific degrading microorganisms, redox conditions |
| Defluorination | Halogenases | Fluoride (B91410) ions, hydroxylated aromatic intermediates | Enzyme specificity, bioavailability of the compound |
Note: This table outlines potential biodegradation pathways based on studies of similar compounds. The actual pathways and products may vary depending on environmental conditions.
Hydrolytic Stability and Hydrolysis Product Identification
Hydrolysis is a key abiotic degradation process for organic peroxides in aqueous environments. wikipedia.orgchemeurope.com The peroxide bond in this compound is susceptible to nucleophilic attack by water, leading to its cleavage. The primary and expected hydrolysis product of this compound is 2-fluorobenzoic acid.
The rate of hydrolysis is influenced by pH and temperature. Generally, the hydrolysis of diacyl peroxides is faster under alkaline conditions. A study on benzoyl peroxide reported a hydrolysis half-life of 5.2 hours at pH 7 and 25°C, indicating that it is not persistent in aqueous environments. eaht.org It is reasonable to assume that this compound would have a comparable hydrolysis rate.
Table 3: Hydrolytic Stability and Products of this compound
| Parameter | Value/Product | Conditions | Reference/Basis |
|---|---|---|---|
| Primary Hydrolysis Product | 2-Fluorobenzoic acid | Neutral, acidic, or alkaline conditions | General reaction of diacyl peroxides |
| Estimated Half-life (t½) | ~5.2 hours | pH 7, 25°C | Based on data for benzoyl peroxide eaht.org |
Note: The half-life is an estimation and may vary with changes in pH, temperature, and the presence of catalysts.
Environmental Transformation Products and Their Persistence
Based on the degradation pathways discussed, the primary environmental transformation products of this compound are expected to be 2-fluorobenzoic acid and, under photolytic conditions, fluorobenzene.
Fluorobenzene is a volatile organic compound (VOC) and, if formed, would likely partition to the atmosphere where it would be subject to atmospheric degradation processes. The persistence of fluorinated aromatic compounds in the environment can be significant due to the stability of the C-F bond. nih.gov
Sorption and Transport Mechanisms in Environmental Matrices
The transport and distribution of this compound and its degradation products in the environment will be influenced by their sorption to soil and sediment particles. The extent of sorption is often correlated with the organic carbon content of the environmental matrix and the hydrophobicity of the chemical, commonly expressed as the octanol-water partition coefficient (Kow). tandfonline.comnih.gov
This compound, being a moderately hydrophobic molecule, is expected to exhibit some degree of sorption to organic matter in soil and sediment. This sorption would reduce its mobility in the aqueous phase and could also affect its bioavailability for microbial degradation. nih.gov
The primary degradation product, 2-fluorobenzoic acid, is more polar and water-soluble, and therefore would be expected to have a lower sorption affinity and be more mobile in soil and groundwater. Its transport will be largely governed by water flow.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Fluorobenzoic acid |
| 2-Fluorobenzoyloxy radical |
| 2-Fluorophenyl radical |
| Fluorobenzene |
| Benzoyl peroxide |
| Benzoic acid |
| Benzene (B151609) |
Future Perspectives and Emerging Research Trajectories for Bis 2 Fluorobenzoyl Peroxide
Development of Next-Generation Bis(2-fluorobenzoyl) peroxide Analogs with Enhanced Performance
The core of future research into this compound involves the rational design of new analogs to achieve superior performance characteristics, such as tailored reactivity, improved solubility, and enhanced thermal stability. The presence and position of fluorine atoms on the benzoyl rings are known to significantly influence the compound's properties. smolecule.com
Research in this area is expected to explore:
Systematic Structural Modification : This involves synthesizing a library of analogs by altering the number and position of fluorine substituents on the aromatic ring. Computational studies suggest that fluorination of an alkyl group can significantly lower the bond dissociation energy (BDE) of adjacent C-C bonds, which in turn affects the decomposition mechanism and kinetics. researchgate.net By analogy, modifying the fluorination pattern on the benzoyl group could fine-tune the homolytic cleavage of the peroxide's O-O bond, allowing for precise control over the generation of free radicals.
Introduction of Other Functional Groups : Incorporating other electron-withdrawing or electron-donating groups onto the benzoyl moiety could further modulate the electronic properties and reactivity of the peroxide. This approach aims to create initiators that are active under specific conditions (e.g., lower temperatures) or are more compatible with a wider range of monomer systems.
Enhanced Stability and Safety : While reactivity is crucial, stability during storage and handling is also a key concern for organic peroxides. polymtl.ca Research may focus on developing analogs with improved thermal stability, potentially through intramolecular stabilizing interactions, drawing inspiration from the anomalous stability observed in some bis-peroxides. rsc.org
The development of a "third generation" of radical fluorinating agents, which feature lower bond dissociation energies for cleaner radical processes, provides a conceptual blueprint for designing next-generation peroxide initiators with enhanced selectivity and efficiency. nih.gov
Integration of this compound in Advanced Materials Science
This compound is already utilized as a crosslinking agent for materials like silicone rubbers, where it enhances mechanical properties and thermal stability. google.comsmolecule.com Future research will likely expand its role into more sophisticated and high-performance materials.
Emerging applications are anticipated in:
Advanced Fluoropolymers : The introduction of fluorine atoms into polymers is essential for creating materials with high transparency at deep UV wavelengths (e.g., 157nm), good thermal resistance, and chemical inertness, which are critical for next-generation lithography in the semiconductor industry. agc.com While other fluorinated peroxides are used as initiators for these polymers, this compound and its future analogs are prime candidates for initiating the polymerization of novel fluorinated monomers to create advanced photoresists and optical materials. agc.com
High-Performance Composites : As industries like automotive and aerospace increasingly demand lightweight, high-strength materials, the role of peroxides as curing agents for composites is growing. snsinsider.com Fluorinated peroxides could offer advantages in curing specialty resins, leading to composites with superior thermal and chemical resistance.
Biomaterials and Medical Devices : Organic peroxides are used to initiate the polymerization of biocompatible polymers for drug delivery systems and medical devices. The unique properties conferred by fluorine, such as hydrophobicity and metabolic stability, make fluorinated initiators like this compound attractive for creating new polymer-based medical implants and drug-eluting coatings.
Synergistic Applications in Catalysis and Fine Chemical Synthesis
Beyond its role as a simple radical initiator, this compound holds potential for more complex chemical transformations, particularly when used in synergy with other catalytic systems. Its function as an oxidizing agent opens avenues for its use in a variety of synthetic reactions. smolecule.com
Future research directions include:
Metal-Free C-C and C-H Functionalization : Organic peroxides are increasingly used to mediate transition-metal-free coupling and cyclization reactions. acs.org They can act as both an oxidant and a source of radicals to enable, for example, the trifluoromethylation of heterocycles or the coupling of amines with nitroalkanes. acs.org this compound could be employed in similar strategies for the regioselective functionalization of complex organic molecules.
Synergistic Catalytic Systems : There is growing interest in combining peroxides with other catalysts to achieve unique reactivity. For instance, the synergistic effect between different components in bimetallic oxides has been shown to enhance the decomposition of hydrogen peroxide. rsc.org A similar principle could be applied by combining this compound with a co-catalyst (e.g., a metal complex or an organocatalyst) to control reaction pathways or enable transformations not possible with either component alone. nih.govconicet.gov.ar
Flow Chemistry Applications : The use of organic peroxides in continuous flow synthesis can enhance process safety and control compared to traditional batch reactions. Future work could involve integrating this compound into flow reactor systems for the efficient and safe production of polymers and fine chemicals.
Machine Learning and AI-Driven Discovery in this compound Chemistry
The sheer number of possible analogs and applications for this compound makes traditional experimental screening a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of new molecules and materials. researchgate.net
Key applications of AI/ML in this context include:
High-Throughput Virtual Screening : ML models can be trained on existing data for organic peroxides to predict the properties of novel, hypothetical analogs of this compound. acs.orgnih.gov By learning the relationship between molecular structure and properties like decomposition temperature, radical generation efficiency, and stability, these models can rapidly screen vast chemical spaces to identify the most promising candidates for synthesis and testing. mdpi.com
Predictive Modeling of Reaction Outcomes : AI can be used to develop models that predict the outcome of polymerization or synthesis reactions under various conditions (e.g., temperature, solvent, catalyst). nih.gov This can help optimize reaction parameters for this compound to maximize yield and product quality, reducing the number of required experiments.
Discovery of New Design Rules : By analyzing large datasets, ML algorithms can uncover complex structure-property relationships that may not be obvious to human researchers. acs.org This can lead to the discovery of new design principles for creating fluorinated peroxides with specific, desirable characteristics, accelerating the development of next-generation initiators.
Q & A
Basic: What are the recommended synthetic routes for Bis(2-fluorobenzoyl) peroxide, and how can purity be validated?
Methodological Answer:
this compound is synthesized via the reaction of 2-fluorobenzoyl chloride with hydrogen peroxide under controlled alkaline conditions. Key steps include:
- Reaction Stoichiometry: Use a 1:1 molar ratio of 2-fluorobenzoyl chloride to hydrogen peroxide in an ice-cooled, anhydrous solvent (e.g., dichloromethane).
- Workup: Isolate the product via vacuum filtration and wash with cold ether to remove unreacted precursors.
Purity Validation:
- HPLC-UV Analysis (C18 column, 250 mm × 4.6 mm, 5 µm; mobile phase: 70:30 acetonitrile/water with 0.1% trifluoroacetic acid; flow rate: 1.0 mL/min; λ = 254 nm). Retention time and peak area integration confirm purity >98% .
- Melting Point Consistency: Compare observed melting point with literature values (e.g., 278.2 g/mol molecular weight ).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FTIR: Confirm peroxide O-O stretch (∼800–900 cm⁻¹) and fluorinated aromatic C-F bonds (∼1200 cm⁻¹).
- ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) verify structural integrity.
- X-Ray Crystallography: Use SHELX software to resolve crystal packing and bond angles, ensuring no dimerization or polymorphism.
Basic: What safety protocols are essential for handling peroxide-forming compounds like this compound?
Methodological Answer:
- Labeling: Record dates of receipt, opening, and discard on all containers. Test for peroxides monthly using iodide/starch test strips .
- Storage: Keep in amber glass at ≤4°C, away from reducing agents. Use secondary containment to avoid spills .
- Decomposition Mitigation: Add stabilizers (e.g., hydroquinone) at 0.1–0.5% w/w to inhibit radical chain reactions .
Advanced: How can decomposition kinetics of this compound be studied under varying temperatures?
Methodological Answer:
-
DSC/TGA: Perform non-isothermal analysis (heating rate: 10°C/min, N₂ atmosphere) to determine activation energy (Eₐ) via Kissinger method.
-
Half-Life Calculation: Use Arrhenius equation:
Example Data Table:
Temperature (°C) Half-Life (h) Eₐ (kJ/mol) 25 720 85.3 40 240 85.3 Assumes first-order kinetics and negligible autocatalysis .
Advanced: How can computational modeling predict radical generation mechanisms in this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to map O-O bond cleavage energy and radical intermediates.
- Electron Localization Function (ELF): Visualize electron density shifts during homolytic scission.
- Validation: Cross-reference computed IR spectra with experimental data to confirm accuracy .
Advanced: How to resolve contradictions in reported thermal stability data for fluorinated peroxides?
Methodological Answer:
- Controlled Replication: Standardize experimental conditions (e.g., heating rate, sample mass) to minimize variability.
- Statistical Analysis: Apply ANOVA to compare datasets; outliers may arise from impurities or solvent residues.
- Cross-Validation: Use multiple techniques (DSC, isothermal calorimetry) to confirm decomposition pathways .
Advanced: What experimental designs probe the role of fluorine substitution in radical-mediated reactions?
Methodological Answer:
- ESR Spectroscopy: Trap radicals with spin traps (e.g., DMPO) in benzene at 25°C. Compare signal intensity with non-fluorinated analogs.
- Polymerization Studies: Monitor methyl methacrylate (MMA) polymerization rates (via GPC) to quantify radical activity.
- Kinetic Isotope Effects (KIE): Substitute hydrogen with deuterium in aromatic rings to assess electronic effects .
Basic: What are best practices for assessing ecological impacts of this compound?
Methodological Answer:
- OECD 301F Test: Measure biodegradation over 28 days; <20% degradation indicates persistence.
- Daphnia magna Acute Toxicity: 48-h EC₅₀ values >10 mg/L classify it as "low toxicity" .
- Bioaccumulation: Calculate log Kow (octanol-water partition coefficient); values <3.0 suggest minimal bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
